5-Nitroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Several research studies have focused on the development of efficient methods for synthesizing 5-nitroisoquinoline. These studies explore different reaction pathways and catalysts to optimize the yield and purity of the final product.

For example, one study published in the journal Molecules describes the synthesis of 5-nitroisoquinoline using a palladium-catalyzed reaction. The authors report a high yield and good purity of the product, making this method a valuable contribution to the existing literature on 5-nitroisoquinoline synthesis [].

Precursor for other Isoquinoline Derivatives:

-Nitroisoquinoline can serve as a valuable starting material for the synthesis of other, more complex isoquinoline derivatives. Due to the presence of the nitro group (-NO₂), it can be readily converted into other functional groups through various chemical reactions.

This aspect is explored in a study published in the journal Tetrahedron Letters, where researchers describe the transformation of 5-nitroisoquinoline into a series of halogenated isoquinoline derivatives. These halogenated derivatives can then be further functionalized to create new molecules with potential applications in drug discovery [].

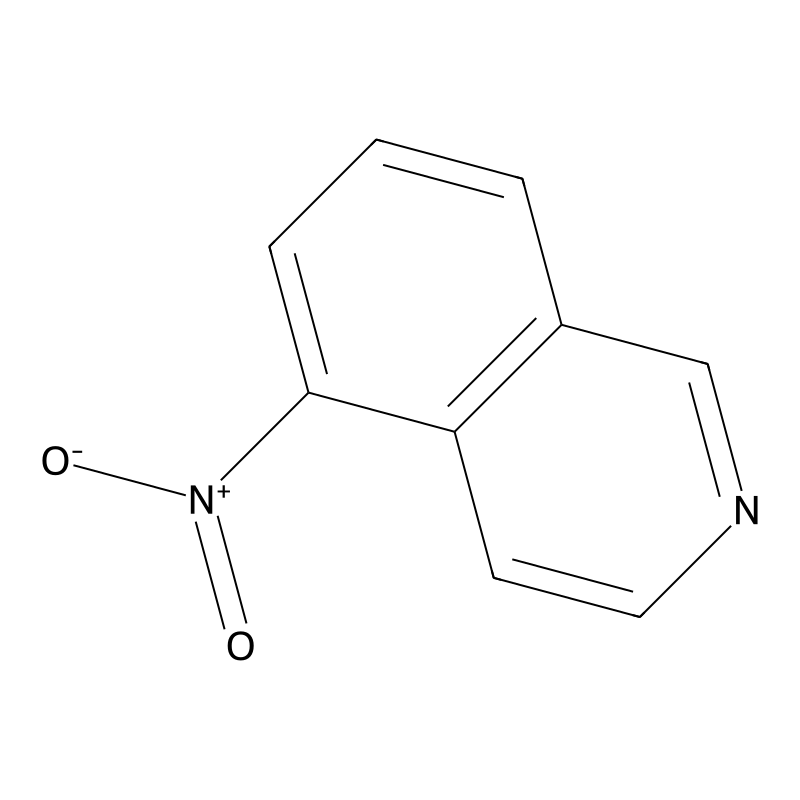

5-Nitroisoquinoline is a heterocyclic organic compound with the molecular formula . It features a nitro group () at the fifth position of the isoquinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is known for its reactivity and potential utility in medicinal chemistry due to its structural properties that allow for various chemical modifications.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with amides and ureas, where substitution occurs at the sixth position of the isoquinoline ring under anhydrous conditions, leading to a variety of products such as nitroso derivatives .

- Electron Transfer Reactions: Studies have shown that 5-nitroisoquinoline can act as both a substrate and an oxidizer in electron transfer reactions, which are critical in understanding its potential as an antineoplastic agent .

- C-Alkylation: The compound can also react with 2-nitropropane anion via a C-alkylation mechanism, demonstrating its versatility in forming new carbon-carbon bonds .

5-Nitroisoquinoline exhibits notable biological activities. Its derivatives have shown potential as:

- Antitumor Agents: The compound's structure allows it to inhibit enzymes like ribonucleotide reductase, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties: Some studies suggest that modifications of 5-nitroisoquinoline may lead to compounds with significant antimicrobial effects, although more research is needed to fully establish these properties.

Several methods are available for synthesizing 5-nitroisoquinoline:

- Bischler-Napieralski Reaction: This method involves the cyclization of 2-phenylethylamine derivatives in the presence of polyphosphoric acid, yielding isoquinoline structures that can be nitrated to form 5-nitroisoquinoline .

- Nitration: Direct nitration of isoquinoline or its derivatives using a mixture of nitric and sulfuric acids can selectively introduce the nitro group at the fifth position .

- Oxidative Nucleophilic Substitution: This method allows for the functionalization of 5-nitroisoquinoline through metal-free conditions, providing access to various diarylamines .

5-Nitroisoquinoline and its derivatives are utilized in various fields:

- Medicinal Chemistry: Due to their potential antitumor and antimicrobial activities, these compounds are explored as lead candidates for drug development.

- Organic Synthesis: The compound serves as a versatile building block in organic synthesis, particularly in creating complex nitrogen-containing heterocycles.

Interaction studies have demonstrated that 5-nitroisoquinoline can engage in complex reactions with various nucleophiles and electrophiles. Its dual reactivity as both a substrate and an oxidizer has been highlighted in studies focusing on its role in electron transfer mechanisms . These interactions are crucial for understanding how modifications to this compound can enhance its biological activity.

When comparing 5-nitroisoquinoline with other similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Bicyclic | Base structure without nitro substituent |

| 6-Nitroisoquinoline | Bicyclic | Nitro group at the sixth position |

| 5-Nitrosoisoquinoline | Bicyclic | Contains a nitroso group instead of a nitro group |

| 1-Methyl-5-nitroisoquinoline | Bicyclic | Methyl substitution enhances lipophilicity |

Uniqueness of 5-Nitroisoquinoline:

The presence of the nitro group at the fifth position significantly influences its reactivity and biological activity compared to other isoquinoline derivatives. This specific positioning allows for unique nucleophilic substitution patterns and electron transfer capabilities not observed in other related compounds.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant